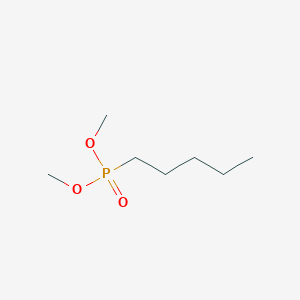![molecular formula C12H15N3O2 B12101830 tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate CAS No. 697739-14-3](/img/structure/B12101830.png)
tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate: is a compound belonging to the class of imidazo[1,5-a]pyridines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of an imidazo[1,5-a]pyridine derivative with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
Chemistry: tert-Butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound has shown potential as an antifungal agent. Studies have demonstrated its efficacy against various fungal pathogens, including multidrug-resistant Candida species .
Medicine: The compound is being investigated for its potential therapeutic applications. Its antifungal properties make it a candidate for the development of new antifungal drugs .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells. This inhibition disrupts the fungal cell membrane, leading to cell death . The compound targets enzymes such as sterol 14-alpha demethylase (CYP51), which is crucial for ergosterol production .
Comparison with Similar Compounds
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- tert-Butyl imidazo[1,2-a]pyridin-7-ylcarbamate
Comparison: While these compounds share structural similarities, tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group.
Properties
CAS No. |
697739-14-3 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-5-4-6-15-8-13-7-10(9)15/h4-8H,1-3H3,(H,14,16) |
InChI Key |
CANGWGAGPJEWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN2C1=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)






![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)





